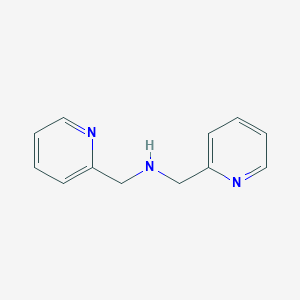
7-Methylbenz(a)anthracene-5,6-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylbenz(a)anthracene-5,6-oxide is a polycyclic aromatic hydrocarbon derivative It is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenz(a)anthracene-5,6-oxide typically involves the epoxidation of Benz(a)anthracene derivatives. One common method is the reaction of Benz(a)anthracene with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to introduce the epoxy group at the 5,6-position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Methylbenz(a)anthracene-5,6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydrodiols and other oxidized derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of dihydrodiols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include dihydrodiols, hydroxylated derivatives, and substituted aromatic compounds.
Scientific Research Applications
7-Methylbenz(a)anthracene-5,6-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and mechanisms of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules and its potential mutagenic and carcinogenic effects.
Medicine: Studied for its role in the metabolic pathways of polycyclic aromatic hydrocarbons and its potential impact on human health.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7-Methylbenz(a)anthracene-5,6-oxide involves its interaction with cellular enzymes, particularly those involved in the metabolism of xenobiotics. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include DNA, where the compound can form adducts, and various enzymes involved in detoxification pathways.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without the epoxy and methyl groups.
Dibenz(a,h)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Chrysene: A related compound with four fused aromatic rings.
Uniqueness
7-Methylbenz(a)anthracene-5,6-oxide is unique due to the presence of the epoxy group at the 5,6-position and the methyl group at the 7-position. These structural features confer distinct reactivity and biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons.
Properties
CAS No. |
1155-38-0 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
19-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |
InChI |
InChI=1S/C19H14O/c1-11-13-7-3-2-6-12(13)10-16-14-8-4-5-9-15(14)18-19(20-18)17(11)16/h2-10,18-19H,1H3 |
InChI Key |
MFBSRFKHKCKLIC-UHFFFAOYSA-N |
SMILES |
CC1=C2C3C(O3)C4=CC=CC=C4C2=CC5=CC=CC=C15 |
Canonical SMILES |
CC1=C2C3C(O3)C4=CC=CC=C4C2=CC5=CC=CC=C15 |
Synonyms |
7-methylbenz(a)anthracene 5,6-oxide 7-methylbenzanthracene 5,6-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















